

Spectroscopic Data for 5-Bromo-2,3-dimethylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2,3-dimethylpyridine

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5-Bromo-2,3-dimethylpyridine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of closely related compounds and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for **5-Bromo-2,3-dimethylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR data are based on the analysis of isomers and related brominated pyridine derivatives.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.1	s	1H	H-6
~ 7.5	s	1H	H-4
~ 2.5	s	3H	2-CH ₃
~ 2.3	s	3H	3-CH ₃

Note: Chemical shifts are approximate and referenced to tetramethylsilane (TMS). The actual spectrum may show slight variations.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 158	C-2
~ 148	C-6
~ 138	C-4
~ 132	C-3
~ 120	C-5
~ 23	2-CH ₃
~ 18	3-CH ₃

Note: Chemical shifts are approximate and referenced to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR data is based on characteristic vibrational frequencies for substituted pyridines and organobromine compounds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch
1600-1550	Strong	C=C/C=N ring stretching
1470-1430	Medium	CH ₃ bending
1200-1000	Strong	C-N stretching
1100-1000	Strong	C-Br stretching[1]
850-800	Strong	C-H bending (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Table 4: Predicted Mass Spectrometry Data (EI)

m/z	Relative Intensity	Assignment
185/187	High	[M] ⁺ (Molecular ion, bromine isotopes)
170/172	Medium	[M-CH ₃] ⁺
106	High	[M-Br] ⁺
77	Medium	[C ₆ H ₅] ⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromo-2,3-dimethylpyridine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared spectrometer.

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **5-Bromo-2,3-dimethylpyridine** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar to create a fine powder.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

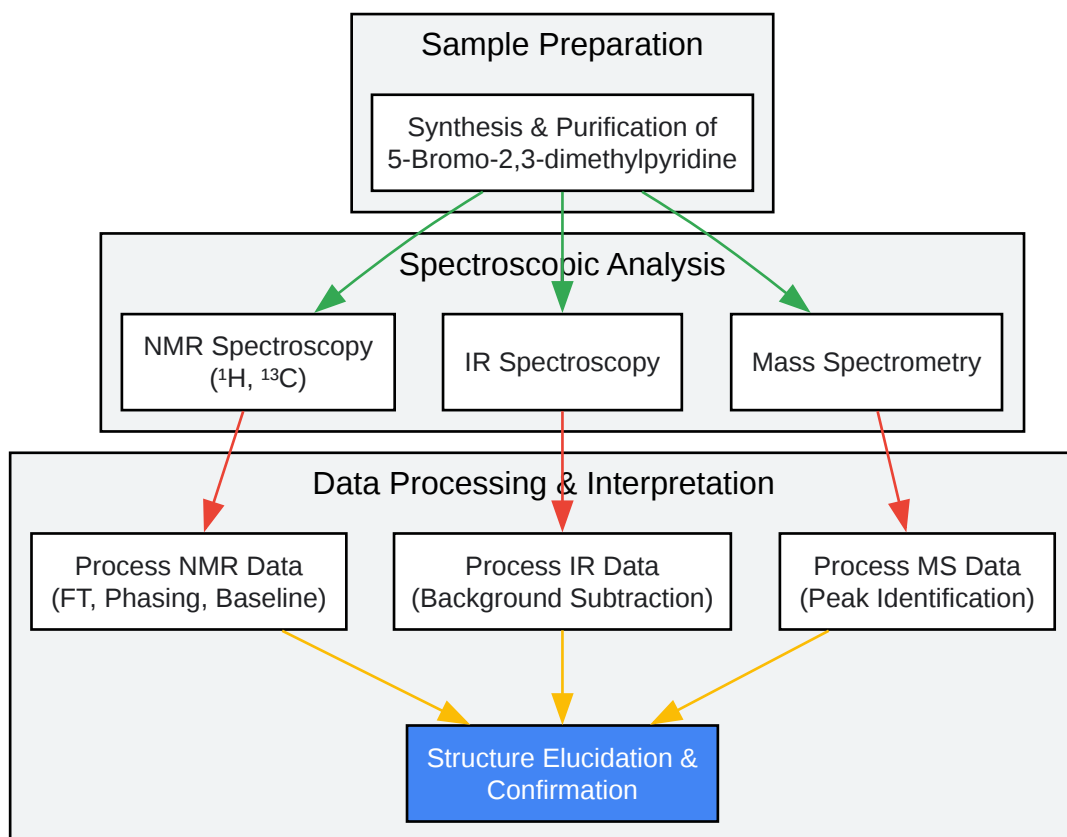
Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).^[2]
- Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.^[2]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).^[2]

- Detection: Detect the ions, and the resulting data is plotted as a mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **5-Bromo-2,3-dimethylpyridine**.



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Caption: General workflow for spectroscopic analysis.

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